1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine
Description
1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine (CAS: 869625-94-5) is a cyclohexylamine derivative featuring a 4-fluorobenzyl substituent. Its molecular formula is C₁₃H₁₈FN, with a molecular weight of 207.29 g/mol . The compound is characterized by a primary amine group attached to a cyclohexane ring, which is further substituted with a fluorinated aromatic moiety. This structural motif is common in pharmaceuticals and agrochemicals due to the fluorine atom's ability to modulate lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]cyclohexan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN/c14-12-6-4-11(5-7-12)10-13(15)8-2-1-3-9-13/h4-7H,1-3,8-10,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LECVHPJSUFTKJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869625-94-5 | |
| Record name | 1-[(4-fluorophenyl)methyl]cyclohexan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine typically involves the reaction of 4-fluorobenzyl chloride with cyclohexylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclohexanamine moiety can form hydrogen bonds and electrostatic interactions with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Difluorophenyl Derivatives
- 1-[(2,4-Difluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS: 1389315-02-9) and 1-[(2,6-Difluorophenyl)methyl]cyclohexan-1-amine (CAS: 1389315-20-1) feature two fluorine atoms on the aromatic ring. These derivatives exhibit increased molecular weights (261.74 g/mol and 254.17 g/mol, respectively) and altered electronic properties compared to the monofluorinated parent compound.
- 4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride (CAS: 1380300-35-5) introduces two fluorine atoms on the cyclohexane ring. This modification increases steric bulk and polarity, likely affecting solubility and blood-brain barrier penetration .
Substitution of the Benzyl Group
- 4-[(4-Fluorophenyl)sulfanyl]cyclohexan-1-amine (CAS: 1339539-72-8) replaces the methyl group with a sulfanyl (-S-) linker. The sulfur atom increases molecular weight (225.33 g/mol ) and may enhance metabolic stability due to resistance to oxidative degradation. However, the sulfanyl group could reduce bioavailability due to higher hydrophilicity .
- 1-(4-Bromophenyl)cyclohexan-1-amine (CAS: 1094442-21-3) substitutes fluorine with bromine.
Functional Group Modifications
- Fluorexetamine (2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one; C₁₄H₁₈FNO) replaces the primary amine with a ketone and ethylamine group. This structural shift eliminates the basic amine, reducing solubility in acidic environments but enhancing stability in biological matrices. Fluorexetamine is noted for its psychoactive properties, likely due to NMDA receptor antagonism .
- (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride (Molecules 2001, M217) introduces a Mannich base framework with a quaternary ammonium center. This compound’s aminoketone structure and charged nitrogen enhance water solubility, making it suitable for intravenous formulations but limiting CNS penetration .
Piperazine-Substituted Analogs
- (1S,4S)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine (CAS: Not provided) incorporates a piperazine ring, increasing molecular weight (198.25 g/mol) and basicity. The piperazine group improves interaction with G-protein-coupled receptors (GPCRs), as seen in antipsychotic drug candidates. However, this modification may also elevate off-target effects .
Data Table: Key Structural and Physicochemical Comparisons
Biological Activity
1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine, also known as a fluorinated cyclohexyl amine, has garnered attention in pharmacological research due to its significant biological activity. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets.
- Molecular Formula : C12H16FN
- CAS Number : 869625-94-5
- SMILES Notation : C1CCC(CC1)(C2=CC=C(C=C2)F)N
Biological Activity Overview
Research indicates that this compound exhibits notable pharmacological properties, particularly in the context of receptor binding and activity modulation. Its biological activity has been explored in various studies, revealing its potential as a therapeutic agent.
The compound primarily interacts with neurotransmitter receptors, including:
- NTS2 Receptors : It has been identified as a selective ligand for neurotensin receptors, influencing calcium mobilization and signaling pathways associated with pain and neuropsychiatric disorders .
- Histamine Receptors : Some studies suggest antagonistic properties at histamine receptor sites, which could be relevant for conditions like allergies and gastric acid secretion .
Antinociceptive Activity
A study focused on the analgesic properties of compounds similar to this compound demonstrated that these compounds can modulate pain pathways through neurotensin receptor interactions. The findings indicated that certain derivatives could enhance or inhibit pain responses in animal models .
Structure-Activity Relationship (SAR)
A detailed analysis of structural modifications on the cyclohexanamine scaffold has shown varying degrees of receptor affinity and biological activity. The presence of the 4-fluorophenyl group was critical in enhancing binding affinity to NTS2 receptors compared to non-fluorinated analogs. Table 1 summarizes the SAR findings:
| Compound Variant | NTS2 Binding Affinity (nM) | Analgesic Activity |
|---|---|---|
| Parent Compound | 50 | Moderate |
| Fluorinated Variant | 15 | High |
| Non-fluorinated Variant | >100 | None |
Pharmacological Studies
In vitro studies utilizing CHO-K1 cells expressing rNTS1 and rNTS2 receptors have confirmed the compound's ability to modulate calcium signaling effectively. The results indicated a dose-dependent response in calcium mobilization assays, highlighting its potential as a therapeutic target for pain management and other neuropsychiatric applications .
Q & A
Basic: What are the key structural features and synthetic routes for 1-[(4-Fluorophenyl)methyl]cyclohexan-1-amine?
The compound consists of a cyclohexane ring with a primary amine group at position 1 and a 4-fluorobenzyl substituent. Its molecular formula is C₁₃H₁₈FN (MW: 207.29 g/mol), and it is cataloged under CAS 869625-94-5 . A common synthesis involves alkylation of cyclohexan-1-amine with 4-fluorobenzyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ in DMF or EtOH). Purification typically employs recrystallization or column chromatography. Alternative routes may use reductive amination of cyclohexanone with 4-fluorobenzylamine, followed by hydrogenation .
Basic: How can the purity and identity of this compound be validated in a research setting?
- Analytical Methods :
- Spectroscopic Data : Compare with reference IR peaks for amine (3300–3500 cm⁻¹) and C-F (1220–1150 cm⁻¹) .
Advanced: What strategies address stereochemical challenges in synthesizing fluorinated cyclohexylamine derivatives?
Fluorination can introduce axial/equatorial isomerism. For example, all-cis-2,3,5,6-tetrafluorocyclohexylamine synthesis (analogous to this compound) requires controlled deoxofluorination with DAST or Deoxo-Fluor, followed by chiral resolution using HPLC with a cellulose-based column . Computational modeling (e.g., DFT) predicts fluorine’s electron-withdrawing effects on amine basicity and ring conformation .
Advanced: How does the 4-fluorophenyl group influence the compound’s physicochemical and pharmacological properties?
- Physicochemical : Fluorine enhances lipid solubility (logP ~2.5) and metabolic stability by resisting cytochrome P450 oxidation .
- Pharmacological : The fluorine atom increases binding affinity to σ-1 receptors (Ki < 100 nM in analogs) and may modulate CNS penetration. Comparative studies with non-fluorinated analogs show ~3-fold higher potency in vitro .
Basic: What safety precautions are critical when handling this compound?
- Hazards : Skin/eye irritation (GHS Category 2), acute oral toxicity (LD₅₀ > 300 mg/kg in rodents) .
- Protocols :
- Use PPE (nitrile gloves, lab coat, goggles).
- Work in a fume hood; avoid inhalation.
- Store at 2–8°C under inert gas (N₂/Ar) to prevent amine oxidation .
Advanced: What mechanistic insights explain contradictory bioactivity data in published studies?
Discrepancies in reported IC₅₀ values (e.g., σ-1 vs. NMDA receptor binding) may arise from:
- Experimental Design : Differences in radioligand assays (³H-(+)-pentazocine vs. ³H-MK-801).
- Solubility : Use of DMSO (>1% v/v) can artificially enhance membrane permeability .
- Metabolites : In vivo studies may detect active metabolites (e.g., N-demethylated derivatives) not accounted for in vitro .
Advanced: What analytical techniques resolve degradation products under stress conditions?
- Forced Degradation Studies :
- Stability-Indicating Methods : Use UPLC-PDA with a C18 column (gradient: 0.1% TFA in H₂O/ACN) to separate degradation peaks .
Basic: What are the primary research applications of this compound?
- Medicinal Chemistry : Precursor for antipsychotic or analgesic candidates targeting σ-1/NMDA receptors .
- Chemical Biology : Fluorescent probes (e.g., BODIPY conjugates) to study lipid membrane interactions .
Advanced: How can computational tools optimize derivative synthesis for enhanced selectivity?
- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose routes for introducing substituents (e.g., 2,4-difluoro analogs) .
- Docking Simulations : AutoDock Vina predicts binding poses to avoid off-target effects (e.g., dopamine D2 receptor vs. σ-1) .
Advanced: What are the challenges in scaling up synthesis for preclinical studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
